REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[CH:11][C:10]=1[OH:19])=[O:8].[CH3:20]COCC.B(F)(F)F.P(Cl)(Cl)(Cl)(Cl)Cl>CN(C=O)C>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:7](=[O:8])[C:9]2[C:10](=[CH:11][C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=2)[O:19][CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
compound
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one
|
Quantity
|
1.5 mmol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)C1=C(C=C(C(=C1)OC)OC)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.B(F)(F)F
|
Name
|
solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
Solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There is prepared, in addition
|
Type
|
CUSTOM
|
Details
|
at 10° C
|
Type
|
CUSTOM
|
Details
|
referred to at the beginning, with a return to ambient temperature
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
ADDITION
|
Details
|
50 ml of 0.1N HCl are introduced
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with AcOEt
|
Type
|
WASH
|
Details
|
the organic phases are washed with saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The purified fractions crystallise
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCC1=COC2=CC(=C(C=C2C1=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |